An In-depth Technical Guide to 2-Chloro-5-thiophenecarboxaldehyde (CAS: 7283-96-7)
An In-depth Technical Guide to 2-Chloro-5-thiophenecarboxaldehyde (CAS: 7283-96-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-thiophenecarboxaldehyde, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, details established synthesis and purification protocols, and provides essential safety and handling information.
Core Properties and Data
2-Chloro-5-thiophenecarboxaldehyde is an oily liquid with a characteristic bitter almond-like smell.[1] It is a crucial building block in organic synthesis, particularly for compounds containing a thiophene (B33073) moiety.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 7283-96-7 | [2] |
| Molecular Formula | C₅H₃ClOS | [1][2] |
| Molecular Weight | 146.59 g/mol | [1][2] |
| Appearance | Clear, almost colorless liquid | [3] |
| Boiling Point | 99 °C at 21 mmHg | [2] |
| Density | 1.376 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.604 | [2] |
| Solubility | Insoluble in water | [3] |
Chemical Identifiers
| Identifier | Value | Source |
| EINECS | 230-708-7 | [3] |
| InChI | 1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H | [2] |
| InChI Key | VWYFITBWBRVBSW-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1ccc(Cl)s1 | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-5-thiophenecarboxaldehyde is most commonly achieved through the formylation of 2-chlorothiophene. Several methods have been reported, with the Vilsmeier-Haack reaction being a prevalent industrial process.
Synthesis via Vilsmeier-Haack Reaction
This method utilizes 5-chlorothiophene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) as the primary reagents. The process is well-established and can achieve yields of over 70%.[1]
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1.2 mol of dimethylformamide (DMF).
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Reagent Addition: Cool the flask in an ice bath and slowly add 1.0 mol of 5-chlorothiophene.
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Vilsmeier Reagent Formation: While maintaining the temperature between 0-5 °C, add 1.1 mol of phosphorus oxychloride (POCl₃) dropwise with vigorous stirring over a period of 1 hour.
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Reaction Progression: After the addition is complete, raise the temperature to 50-55 °C and maintain for 2.5 to 3 hours. Monitor the reaction progress by gas chromatography.
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Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
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Neutralization: Neutralize the mixture with a saturated sodium carbonate solution until the pH reaches 7-8.
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Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Distillation
The crude 2-Chloro-5-thiophenecarboxaldehyde can be purified by vacuum distillation or steam distillation. Steam distillation is reported to be effective in removing impurities and yielding a high-purity product.[1]
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Apparatus Setup: Assemble a steam distillation apparatus with the crude product in the distilling flask.
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Distillation: Introduce steam into the flask. The 2-Chloro-5-thiophenecarboxaldehyde will co-distill with the water.
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Collection: Collect the distillate in a receiving flask. The product will separate from the water.
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Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Final Purification: For very high purity, a subsequent vacuum distillation of the steam-distilled product can be performed.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of 2-Chloro-5-thiophenecarboxaldehyde.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the purity of the synthesized compound and identify any impurities.
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Protocol:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
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GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that allows for the separation of the product from any starting materials or byproducts. A typical program might start at 50 °C and ramp up to 250 °C.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectrum of 2-Chloro-5-thiophenecarboxaldehyde will show a characteristic molecular ion peak and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of the compound.
-
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton and the two protons on the thiophene ring.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group.
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Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Protocol:
-
Sample Preparation: The IR spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.
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Analysis: The spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1660-1700 cm⁻¹, and characteristic bands for the C-H and C=C bonds of the thiophene ring.
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Applications in Synthesis
2-Chloro-5-thiophenecarboxaldehyde is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.
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Pharmaceuticals: It is a key precursor for the synthesis of anti-tumor drugs, broad-spectrum anthelmintics like pyrantel, and hepatoprotective agents.[1] It is also used in the preparation of cardiovascular drugs, such as clopidogrel, and various anti-inflammatory and analgesic compounds.[1]
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Agrochemicals: This compound serves as a starting material for the synthesis of new pesticides.[1]
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Vilsmeier-Haack synthesis of 2-Chloro-5-thiophenecarboxaldehyde.
Application Relationship Diagram
Caption: Key application areas for 2-Chloro-5-thiophenecarboxaldehyde.
Safety and Handling
2-Chloro-5-thiophenecarboxaldehyde is a chemical that requires careful handling in a laboratory or industrial setting.
Hazard Identification
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Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]
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Inhalation: May cause respiratory tract irritation.[3]
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Skin Contact: May cause skin irritation.[3]
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Eye Contact: May cause eye irritation.[3]
Personal Protective Equipment (PPE)
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Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
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Skin: Wear appropriate protective gloves to prevent skin exposure.[3]
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Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
Handling and Storage
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Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed.[3]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]
First Aid Measures
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
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Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3]
